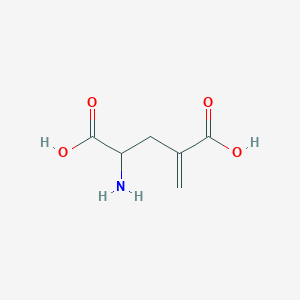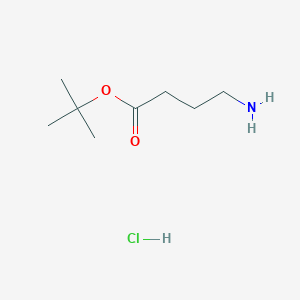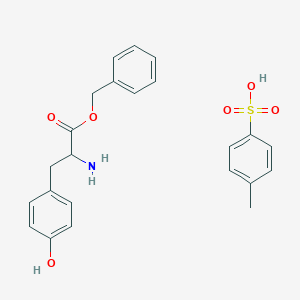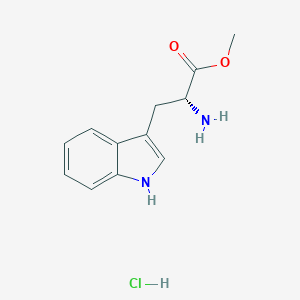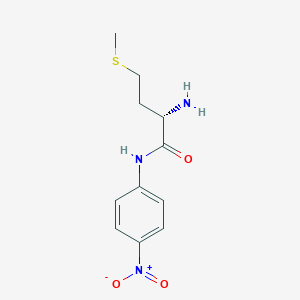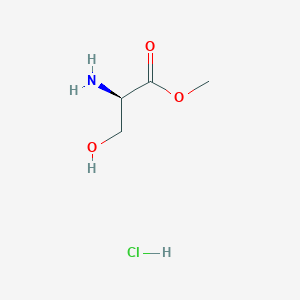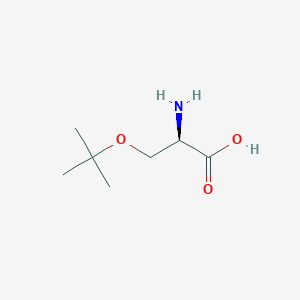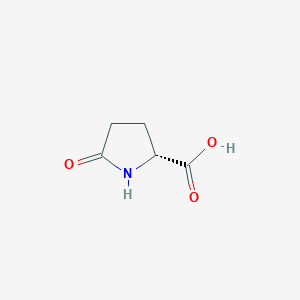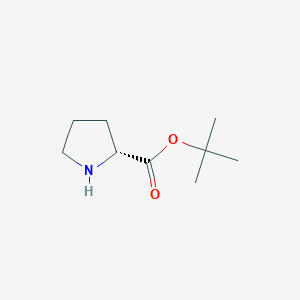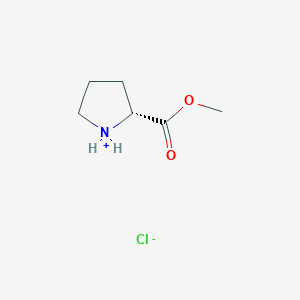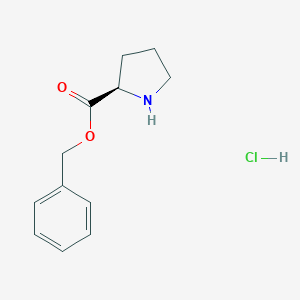
Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
カタログ番号 B555563
CAS番号:
119290-61-8
分子量: 427.5 g/mol
InChIキー: ZLZGBBIPWXUQST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves multiple steps. One method involves the use of triethylamine in toluene at 60℃ for 6 hours . Another method involves a multi-step reaction with 2 steps: 1) Et 3 N / toluene / 6 h / 60 °C 2) 6.2 g / ZnBr; hexamethyldisilazane / toluene / 6 h / 80 °C .Molecular Structure Analysis
The molecular formula of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is C23H25NO5S . It has a molecular weight of 427.51 . The InChI Key is ZLZGBBIPWXUQST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .科学的研究の応用
- Application : This compound has been used in the study of electronic, nonlinear optical and optical limiting properties .
- Methods of Application : An organic 2-amino 3-propanoic 4-methylbenzenesulfonate crystal with dimensions 27x4x3 mm3 was grown using water as solvent by adopting slow evaporation solution growth technique .
- Results or Outcomes : The nonlinear absorption coefficient, nonlinear refractive index and nonlinear optical susceptibility of the grown crystal were determined using Z-scan technique. The optical limiting behavior of the crystal is found to saturate with threshold and amplitude of 18.091 mW and 4.70 mW respectively .
Scientific Field: Nonlinear Optics
- Application : This compound is used in the synthesis of various drugs . Its unique structure allows it to be used as a building block in the creation of complex pharmaceutical compounds .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. It’s typically used in a reaction with other compounds under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific drug being synthesized. In general, it contributes to the overall efficacy of the drug .
- Application : This compound has been used in the study of material properties . Its unique structure and properties make it useful in the development of new materials .
- Methods of Application : It’s typically used in a reaction with other compounds to form new materials. The specific methods would depend on the material being developed .
- Results or Outcomes : The outcomes would vary depending on the specific material being developed. In general, it contributes to the overall properties of the material .
Scientific Field: Drug Synthesis
Scientific Field: Material Science
- Application : This compound can be used as a building block in the synthesis of peptides . Peptides are used in various fields of biochemistry for studies related to protein structure and function .
- Methods of Application : The compound can be incorporated into a peptide chain using standard peptide synthesis techniques .
- Results or Outcomes : The outcomes would vary depending on the specific peptide being synthesized and its subsequent use in biochemical research .
- Application : This compound can be used in the development of new pharmaceuticals . Its unique structure can be utilized to create drugs with specific desired effects .
- Methods of Application : It can be used in various stages of drug development, from initial synthesis to testing for efficacy and safety .
- Results or Outcomes : The outcomes would vary depending on the specific drug being developed. It could potentially lead to the creation of effective new treatments for various conditions .
Scientific Field: Biochemistry
Scientific Field: Pharmacology
Safety And Hazards
特性
IUPAC Name |
benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |
CAS RN |
1738-78-9 |
Source


|
| Record name | NSC524126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-isopropyl-L-glutamine
4311-12-0
4-Methyleneglutamic acid
7150-74-5
tert-Butyl 4-aminobutanoate hydrochloride
58640-01-0

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)

